molecular formula C22H26N2O3 B2986558 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005294-29-0

2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2986558
M. Wt: 366.461
InChI Key: OIXRKVRPKBZPNU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” are not fully detailed in the search results. It is known that the compound is solid , and its molecular weight is 366.461.

Scientific Research Applications

Synthesis of Complex Heterocyclic Compounds

Research has been conducted on the synthesis of various heterocyclic compounds, including pyrimidoaporphines and isoquinoline derivatives, which are of interest due to their potential biological activities. For instance, the synthesis of pyrimidoisoquinolines from 1-benzyl-3,4-dihydroisoquinolines involves thermal rearrangement, leading to the formation of compounds capable of undergoing stilbene-phenanthrene conversion, a process that yields novel pyrimidoaporphine nuclei in good yield (Lenz, 1984). Additionally, studies on the Bischler–Napieralski isoquinoline synthesis have shown the formation of both normal and abnormal reaction products from N-[2-(4-methoxyphenyl)ethyl]benzamides, further illustrating the complexity and versatility of reactions involving similar compounds (Doi, Shirai, & Sato, 1997).

Biological Activities and Potential Applications

Several studies have highlighted the potential biological activities of compounds structurally related to 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. For instance, methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives have been synthesized and evaluated for their affinity for apamin-sensitive binding sites, indicating potential applications in neurological research (Graulich et al., 2006). Similarly, tetrahydroisoquinolinyl benzamides have been explored as ligands for σ receptors, with certain derivatives demonstrating potent and selective affinity, suggesting potential for development as imaging agents or therapeutic compounds (Xu et al., 2007).

Advanced Synthetic Techniques

Advancements in synthetic chemistry have enabled the efficient construction of complex isoquinoline derivatives, which are relevant to the study of 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. Research involving rhodium-catalyzed oxidative coupling and intramolecular annulations has facilitated the synthesis of polycyclic amides and tricyclic isoquinoline derivatives, respectively, demonstrating the capability to create structurally diverse compounds with potential pharmacological applications (Song et al., 2010); (Quiñones et al., 2013).

properties

IUPAC Name

2-ethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-27-20-10-6-5-9-18(20)21(25)23-17-12-11-16-8-7-13-24(19(16)14-17)22(26)15(2)3/h5-6,9-12,14-15H,4,7-8,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXRKVRPKBZPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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